

# Application Notes: Detecting pAKT Inhibition by Eganelisib Using Western Blot

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Eganelisib (IPI-549) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3Ky) isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. [2] PI3Ky is predominantly expressed in hematopoietic cells and plays a crucial role in modulating the tumor microenvironment by influencing myeloid cell function.[2] By inhibiting PI3Ky, Eganelisib can reprogram tumor-associated macrophages from an immunosuppressive to an anti-tumor phenotype, thereby enhancing anti-tumor immunity. A key pharmacodynamic biomarker for assessing the biological activity of Eganelisib is the phosphorylation of AKT (pAKT), a downstream effector in the PI3K signaling cascade.[3] Monitoring the inhibition of pAKT provides a direct measure of target engagement and pathway inhibition. This document provides a detailed protocol for performing Western blot analysis to quantify the inhibition of AKT phosphorylation at Serine 473 (pAKT Ser473) in response to Eganelisib treatment.

## PI3K/AKT Signaling Pathway and Eganelisib's Mechanism of Action

Upon activation by upstream signals like growth factors or chemokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane.

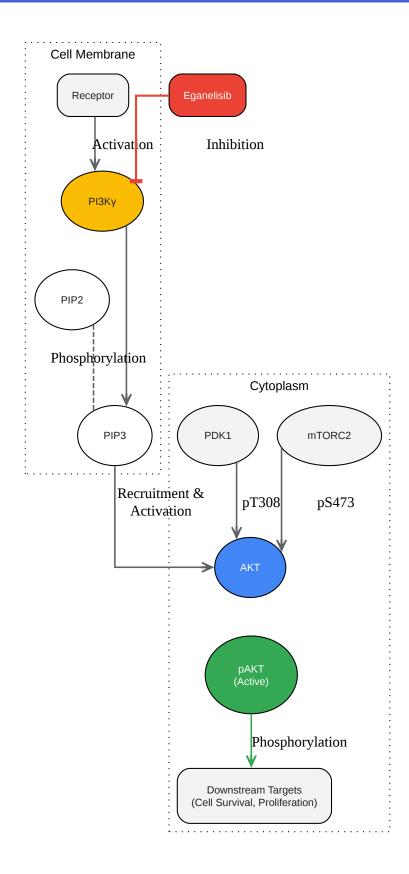




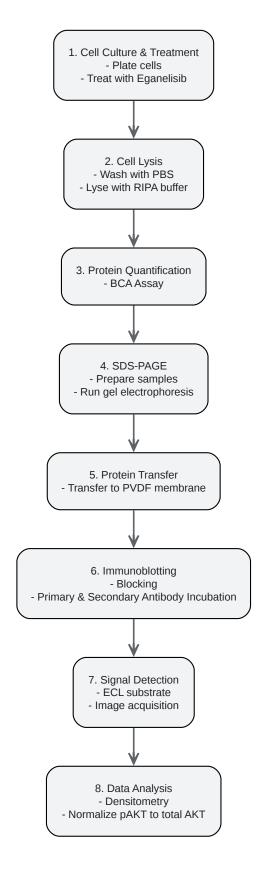


Here, AKT is phosphorylated at two key residues, Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation. Activated AKT then phosphorylates a multitude of downstream targets that promote cell survival and proliferation. Eganelisib selectively inhibits the PI3Ky isoform, which blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.[3]









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### References

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